2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)acetamide
Description
This compound is a benzo[d]isothiazol-3(2H)-one derivative featuring a 1,1-dioxido (sulfone) group at position 1 and a 3-oxo (ketone) group at position 3 of the heterocyclic ring. The acetamide linker connects the benzoisothiazol core to a 4-fluoro-3-nitrophenyl substituent. Its synthesis typically involves nucleophilic substitution or coupling reactions between activated benzoisothiazol intermediates and substituted acetamide precursors .
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O6S/c16-11-6-5-9(7-12(11)19(22)23)17-14(20)8-18-15(21)10-3-1-2-4-13(10)26(18,24)25/h1-7H,8H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYXBZIKJPKUHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d]isothiazol-2(3H)-yl core, followed by the introduction of dioxido and oxo groups. The final step involves the acylation of the fluoro-nitrophenyl amine with the acetamide group under controlled conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the dioxido group makes it susceptible to further oxidation under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with biological macromolecules. The fluoro group may enhance binding affinity to certain enzymes or receptors, modulating their activity. The pathways involved include oxidative stress response and enzyme inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Compounds with the benzo[d]isothiazol-3(2H)-one scaffold and acetamide-linked aryl substituents exhibit diverse bioactivities. Below is a comparative analysis of key analogues:
Structural and Crystallographic Insights
- The benzo[d]isothiazol-3(3H)-one core is planar in all analogues, as confirmed by Cambridge Structural Database (CSD) surveys .
- S—N bond lengths (1.63–1.65 Å) remain consistent across derivatives, suggesting minimal conformational distortion upon substitution .
Pharmacokinetic and Toxicity Profiles
- Lipophilicity : The 4-fluoro-3-nitrophenyl substituent increases logP (~2.8 predicted) compared to 3-bromophenyl (logP: 2.5) or 2-ethylphenyl (logP: 2.1), affecting membrane permeability .
- Metabolic Stability : Saccharin-derived acetamides (e.g., compound 3a–g in ) show resistance to CYP450-mediated oxidation due to electron-withdrawing sulfone groups .
Biological Activity
The compound 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)acetamide is a derivative of the isothiazole family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes recent research findings on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C₉H₇N₃O₅S
- Molecular Weight : 241.22 g/mol
- CAS Number : 52188-11-1
Antimicrobial Activity
Research indicates that derivatives of isothiazole exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various Gram-positive and Gram-negative bacteria. The compound has been evaluated for its potential against pathogens such as Klebsiella pneumoniae and Staphylococcus aureus.
A study highlighted the efficacy of related acetamides in combination with established antibiotics (e.g., ciprofloxacin). The results suggested enhanced antibacterial activity when these compounds were used synergistically, indicating a potential for developing combination therapies to combat resistant strains .
Cytotoxicity and Antitumor Activity
Preliminary cytotoxicity assessments of related compounds have suggested low toxicity profiles, making them suitable candidates for further development in cancer therapy. The compound's structure allows for interactions with cellular targets that may inhibit tumor growth or induce apoptosis in cancer cells.
In vitro studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines, although specific data on this compound's direct effects are still limited. Further investigations are necessary to elucidate the precise mechanisms by which it exerts these effects .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Many isothiazole derivatives act by inhibiting key enzymes in bacterial metabolism or tumor cell proliferation.
- Interaction with DNA/RNA : Some compounds can intercalate into DNA or RNA structures, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress within cells, leading to cell death.
Study 1: Antibacterial Efficacy
A study conducted by Peixoto et al. (2020) evaluated the antibacterial properties of N-(4-fluoro-3-nitrophenyl)acetamide derivatives against K. pneumoniae. Results indicated a significant reduction in bacterial viability when treated with these compounds, suggesting their potential as effective antibacterial agents .
Study 2: Synergistic Effects with Antibiotics
Another study examined the combination of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide with various antibiotics. The findings demonstrated that this combination could lower the minimum inhibitory concentration (MIC) required to achieve bacterial clearance compared to antibiotics alone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
